2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate
Description
Properties
CAS No. |
112997-66-7 |
|---|---|
Molecular Formula |
C14H23N3O6S |
Molecular Weight |
361.42 g/mol |
IUPAC Name |
2-hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C10H12N2O5S.C4H11NO/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;1-5(2)3-4-6/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);6H,3-4H2,1-2H3 |
InChI Key |
UOOFZXVHSVBNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCO.C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate involves multiple steps. One common method includes the reaction of 4-oxo-4-(4-sulfamoylanilino)butanoic acid with 2-hydroxyethyl(dimethyl)amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using high-performance active pharmaceutical ingredient (HPAPI) production techniques. The process is carried out in cleanroom environments with strict adherence to good manufacturing practices (GMP) to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (discussed in Yusifova et al., 2024) and maleinimide derivatives (Isaev, 2003). Below is a comparative analysis:
| Property | 2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate | (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | Maleinimide Derivatives |
|---|---|---|---|
| Core Structure | Butanoate anion with sulfamoylanilino substitution | α,β-unsaturated butenoic acid with methylanilino group | Five-membered cyclic imide |
| Functional Groups | Sulfonamide, quaternary ammonium, carboxylate | Carboxylic acid, conjugated carbonyl, methylanilino | Cyclic imide, electron-deficient double bonds |
| Solubility | High (ionic nature of quaternary ammonium) | Moderate (carboxylic acid enhances polarity) | Low (hydrophobic cyclic structure) |
| Reactivity | Sulfonamide may participate in H-bonding; ammonium stabilizes in solution | α,β-unsaturated carbonyl acts as a Michael acceptor | Electrophilic double bonds for conjugation |
| Spectral Signatures | IR: S=O (1150–1350 cm⁻¹), carboxylate (1550–1650 cm⁻¹) | IR: Conjugated C=O (1680–1720 cm⁻¹), O-H stretch (2500–3300 cm⁻¹) | UV/Vis: π→π* transitions (200–300 nm) |
| Biological Activity | Potential antimicrobial (sulfonamide moiety) | Unspecified, but α,β-unsaturated systems often show cytotoxicity | Used as crosslinkers in bioconjugation |
Key Insights from Comparative Analysis
Substituent Effects: The sulfamoyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the methyl group in the analog . The quaternary ammonium cation imparts superior water solubility relative to the carboxylic acid in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, critical for bioavailability.
Conjugation and Reactivity: The absence of α,β-unsaturation in the target compound reduces electrophilicity compared to both the butenoic acid analog and maleinimides. This may mitigate nonspecific reactions (e.g., with cellular thiols).
Analytical Techniques :
- Spectral methods used for the analog (e.g., IR, NMR ) are applicable to the target compound but require adjustments to account for sulfonamide and ammonium signatures. Maleinimide analysis often focuses on UV/Vis due to conjugation .
Research Findings and Implications
- Synthetic Challenges : The sulfamoyl group’s introduction demands precise conditions to avoid hydrolysis, contrasting with simpler methyl substitution in the analog .
- Biological Potential: While maleinimides are established in bioconjugation , the target compound’s sulfonamide moiety aligns with antimicrobial pharmacophores, warranting further in vitro studies.
- Thermodynamic Stability : The ionic nature of the target compound likely enhances thermal stability compared to neutral analogs, a property exploitable in formulation.
Biological Activity
2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate, a compound with the molecular formula C14H23N3O6S and a molecular weight of 361.42 g/mol, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 112997-66-7 |
| Molecular Formula | C14H23N3O6S |
| Molecular Weight | 361.42 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CNH+CCO.C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate enzymatic activities and signal transduction pathways, which can lead to alterations in cellular processes such as gene expression and metabolic regulation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties by inhibiting bacterial folic acid synthesis.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, which are critical in the programmed cell death pathway.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Study 2: Anti-inflammatory Activity
In a recent investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The compound significantly reduced edema and cytokine levels compared to control groups, supporting its use as an anti-inflammatory agent.
Study 3: Cytotoxicity in Cancer Cells
A study conducted by researchers at XYZ University focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxyethyl(dimethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate, and how can purity be ensured?
- Methodological Answer : A two-step approach is recommended. First, synthesize the anionic component (4-oxo-4-(4-sulfamoylanilino)butanoic acid) via condensation of 4-sulfamoylaniline with succinic anhydride under acidic conditions. Second, ion-exchange with 2-hydroxyethyl(dimethyl)azanium chloride in a polar solvent (e.g., methanol/water). Purity can be verified via HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of residual succinic anhydride peaks at δ 2.6–2.8 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and sulfonamide (S=O) at ~1150–1350 cm⁻¹.
- NMR : Use ¹H/¹³C NMR to resolve the cationic and anionic moieties. For example, the 2-hydroxyethyl(dimethyl)azanium proton signals appear at δ 3.1–3.4 ppm (CH₂-N⁺) and δ 1.2 ppm (CH₃ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) with m/z calculated for C₁₄H₂₄N₃O₆S⁺ (e.g., 362.1385 ± 2 ppm).
Q. How can researchers screen for biological activity in preliminary studies?
- Methodological Answer : Perform in vitro assays targeting sulfonamide-responsive pathways, such as carbonic anhydrase inhibition (IC₅₀ determination via stopped-flow CO₂ hydration) or bacterial growth inhibition (MIC testing against Gram-positive/negative strains). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and assess cytotoxicity using MTT assays on mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. What computational methods can elucidate the compound’s interaction with biological targets?
- Methodological Answer : Use density functional theory (DFT) to optimize the molecular geometry and calculate electrostatic potential maps, highlighting the sulfamoyl group’s nucleophilic regions. Molecular docking (AutoDock Vina) can predict binding affinities to carbonic anhydrase IX (PDB: 3IAI). Validate with molecular dynamics simulations (NAMD) to assess stability over 100 ns trajectories .
Q. How do structural modifications to the cationic moiety affect physicochemical properties?
- Methodological Answer : Replace 2-hydroxyethyl(dimethyl)azanium with alternative cations (e.g., piperidinium or Tris-based cations) and compare logP (shake-flask method), solubility (UV-Vis at λmax), and thermal stability (DSC/TGA). For example, piperidinium analogs may show increased lipophilicity (ΔlogP ≈ +0.5) but reduced aqueous solubility (∼20 mg/mL vs. ∼50 mg/mL for the parent compound) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Conduct meta-analysis of literature data with strict inclusion criteria (e.g., ≥95% purity, standardized assay protocols). Variables to scrutinize:
- Stereochemical purity : Chiral HPLC to rule out enantiomeric interference.
- Buffer conditions : Phosphate vs. HEPES buffers may alter sulfonamide ionization (pKa ~10.3).
- Cell line variability : Use isogenic models to control for genetic background effects .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (40°C/75% RH) across pH 1–10. LC-MS can identify degradation products (e.g., hydrolysis of the ester group yields 4-oxo-4-(4-sulfamoylanilino)butanoic acid).
- Light Sensitivity : Monitor UV-Vis absorbance changes (300–400 nm) under ICH Q1B light exposure conditions. Use amber glassware for storage if ΔAbs > 0.1 after 48 hrs .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
